molecular formula C82H132N20O24 B12398258 Mhv eptm

Mhv eptm

Cat. No.: B12398258
M. Wt: 1782.0 g/mol
InChI Key: BXFWVILMADFINW-JQXCSNEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MHV EPTM involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MHV EPTM primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .

Scientific Research Applications

MHV EPTM is widely used in scientific research, particularly in the study of membrane dynamics and vesicle deformation. Its applications include:

Mechanism of Action

MHV EPTM exerts its effects by binding to the membranes of giant unilamellar vesicles (GUVs). This binding causes the GUVs to become smaller and more rugged in appearance. The peptide interacts with the lipid bilayer, inducing changes in membrane curvature and stability . The molecular targets involved include the lipid components of the membrane, such as phospholipids and cholesterol .

Properties

Molecular Formula

C82H132N20O24

Molecular Weight

1782.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C82H132N20O24/c1-11-45(10)66(101-76(120)60(39-104)98-77(121)62-18-15-31-102(62)80(124)61(40-105)99-71(115)55(34-43(6)7)95-78(122)65(44(8)9)100-67(111)50(84)32-41(2)3)79(123)96-57(36-47-21-25-49(107)26-22-47)73(117)92-54(33-42(4)5)70(114)93-56(35-46-19-23-48(106)24-20-46)72(116)94-58(37-64(109)110)74(118)89-52(17-14-30-88-82(86)87)69(113)97-59(38-103)75(119)90-51(16-12-13-29-83)68(112)91-53(81(125)126)27-28-63(85)108/h19-26,41-45,50-62,65-66,103-107H,11-18,27-40,83-84H2,1-10H3,(H2,85,108)(H,89,118)(H,90,119)(H,91,112)(H,92,117)(H,93,114)(H,94,116)(H,95,122)(H,96,123)(H,97,113)(H,98,121)(H,99,115)(H,100,111)(H,101,120)(H,109,110)(H,125,126)(H4,86,87,88)/t45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-,66-/m0/s1

InChI Key

BXFWVILMADFINW-JQXCSNEZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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